molecular formula C7H7NO3 B102424 Methyl nicotinate 1-oxide CAS No. 15905-18-7

Methyl nicotinate 1-oxide

Cat. No. B102424
CAS RN: 15905-18-7
M. Wt: 153.14 g/mol
InChI Key: RVBKAFFMAQAFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl nicotinate 1-oxide, a derivative of nicotinamide, is a compound of interest in various fields of research. It is a metabolite of nicotinamide and has been identified in murine plasma as a major nicotinamide metabolite, although its presence and significance in humans are less clear . Methyl nicotinate itself is a methyl ester of nicotinic acid, a form of vitamin B3 or niacin, and has been studied for its potential therapeutic effects, including antinociceptive activity .

Synthesis Analysis

The synthesis of methyl nicotinate involves the esterification of nicotinic acid with methanol in the presence of concentrated sulfuric acid. The reaction is followed by extraction into an organic solvent, neutralization, and purification through column chromatography. The purity of the product is confirmed by thin-layer chromatography, and its structure is verified by NMR and mass spectroscopy . Although the specific synthesis of methyl nicotinate 1-oxide is not detailed in the provided papers, the methodologies for synthesizing related compounds could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, has been determined using techniques like XRD, GC–MS analysis, elemental analysis, and NMR spectroscopy . These methods are essential for confirming the structure of synthesized compounds and could be applied to methyl nicotinate 1-oxide to ascertain its molecular configuration.

Chemical Reactions Analysis

Methyl nicotinate is known to undergo various chemical reactions, including esterification and possibly oxidation to form the N-oxide derivative. The antinociceptive activity of methyl nicotinate suggests that it may interact with biological systems, potentially undergoing metabolic transformations . The specific chemical reactions involving methyl nicotinate 1-oxide are not described in the provided papers, but its formation as a metabolite implies that it participates in metabolic pathways.

Physical and Chemical Properties Analysis

The physical properties of methyl nicotinate, such as its melting point and appearance as a white powder, have been characterized . Its chemical properties, including reactivity and stability, would be influenced by its functional groups and molecular structure. The compound's ability to induce cutaneous erythema suggests that it interacts with biological systems, possibly through mechanisms involving nitric oxide, sensory nerves, and prostaglandin-mediated pathways . The detection of methyl nicotinate as a biomarker for tuberculosis using voltammetric methods on a cobalt nanoparticle-dispersed reduced graphene oxide-based carbon film highlights its electrochemical properties and potential for use in biosensing applications .

Scientific Research Applications

Biomarker Detection in Tuberculosis

Methyl nicotinate (MN), a metabolite of Mycobacterium tuberculosis, serves as a critical biomarker for tuberculosis (TB). A 2019 study by Bairagi, Goyal, and Verma utilized a biosensor electrode made from cobalt and reduced graphene oxide dispersed N-doped phenolic polymer for the first-time detection of MN in human blood. This advancement offers a novel, effective method for early TB detection, which is crucial for timely treatment (Bairagi, Goyal, & Verma, 2019).

Skin Microcirculation and Viability Assessment

Elawa, Mirdell, Farnebo, and Tesselaar (2019) investigated the vasodilatory effects of topically applied MN on skin microcirculation. They aimed to understand the mechanisms through which MN influences vascular functions, which can be valuable for assessing microcirculation and skin viability. This research contributes to the understanding of local skin responses and has potential applications in clinical assessments of skin health (Elawa, Mirdell, Farnebo, & Tesselaar, 2019).

Enhanced Drug Delivery

Bolzinger, Thevenin, and Poelman (1998) explored the use of a bicontinuous sucrose ester-based microemulsion as a vehicle for the delivery of niflumic acid, a potent anti-inflammatory drug. They utilized the methyl nicotinate model to induce inflammation and monitor the drug's efficacy. This study suggests that methyl nicotinate can be used to assess the performance of drug delivery systems (Bolzinger, Thevenin, & Poelman, 1998).

Peripheral Blood Collection Enhancement

A study by Zhu, Xu, Ouyang, and colleagues in 2022 revealed that local application of methyl nicotinate solution can enhance peripheral blood collection. Their findings showed significant increases in blood flow in treated areas without altering blood cell proportions, offering a potential method to improve blood collection in clinical settings (Zhu, Xu, Ouyang, et al., 2022).

properties

IUPAC Name

methyl 1-oxidopyridin-1-ium-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(9)6-3-2-4-8(10)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBKAFFMAQAFGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C[N+](=CC=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl nicotinate 1-oxide

CAS RN

15905-18-7
Record name 3-Pyridinecarboxylic acid, methyl ester, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15905-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl nicotinate 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl nicotinate 1-oxide
Reactant of Route 2
Reactant of Route 2
Methyl nicotinate 1-oxide
Reactant of Route 3
Reactant of Route 3
Methyl nicotinate 1-oxide
Reactant of Route 4
Reactant of Route 4
Methyl nicotinate 1-oxide
Reactant of Route 5
Reactant of Route 5
Methyl nicotinate 1-oxide
Reactant of Route 6
Methyl nicotinate 1-oxide

Citations

For This Compound
3
Citations
W SINSIRI - 2004 - thesis.swu.ac.th
… Obviously, the product methyl nicotinate 1-oxide 101 did not form via nucleophilic or … However, the reaction took place at the carboxylic group to form the methyl nicotinate 1-oxide 101. It …
Number of citations: 0 thesis.swu.ac.th
RA Abramovitch, RB Rogers - The Journal of Organic Chemistry, 1974 - ACS Publications
Acknowledgments. Part of this work was carried out during the tenure (by GMS) of a University of Sas-katchewan Teaching Fellowship (1967). The rest was sup-ported by a grant from …
Number of citations: 30 pubs.acs.org
AJ Crovetti Jr - 1955 - search.proquest.com
… It has been prepared by the alkaline hydrolysis of nicotinonitrile 1oxide (6) and by the ammonolysis of methyl nicotinate 1-oxide (2). No otherchemical reactions were carried out on this …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.